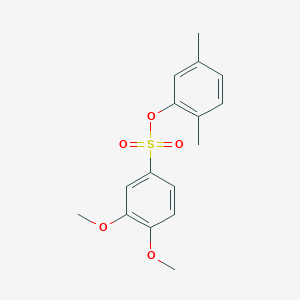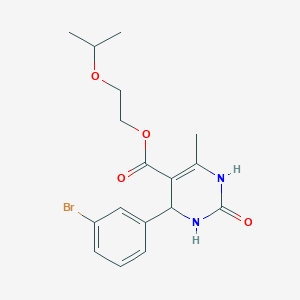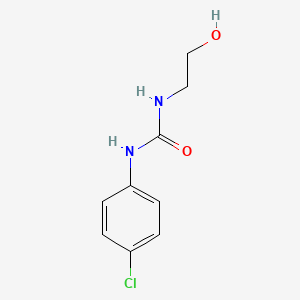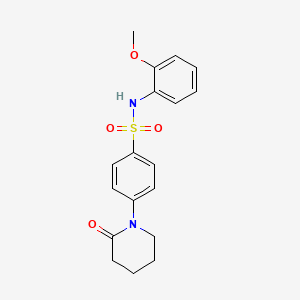![molecular formula C14H21NOS B4887659 1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B4887659.png)
1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperidine
説明
1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperidine, commonly known as PIT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
PIT has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, PIT has shown promising results as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. PIT has also been used as a ligand in catalytic reactions and as a building block for the synthesis of complex organic molecules. Additionally, PIT has been studied for its potential use in the development of organic electronic devices.
作用機序
The mechanism of action of PIT is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor, which is an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, PIT may increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
Studies have shown that PIT has a range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and inducing apoptosis in cancer cells. PIT has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using PIT in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, PIT has shown promising results in various applications, making it a versatile compound for research. However, one limitation of using PIT is its potential toxicity, which requires careful handling and disposal of the compound.
将来の方向性
There are several future directions for research on PIT, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields. Additionally, more research is needed to understand the potential side effects and toxicity of PIT, which can inform its safe use in research and potential clinical applications.
Conclusion
In conclusion, 1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperidine is a chemical compound that has shown promising results in various scientific research applications. Its simple synthesis method and versatile properties make it a valuable compound for further exploration in various fields. However, its potential toxicity requires careful handling and disposal, and more research is needed to fully understand its mechanism of action and potential side effects.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-(5-propan-2-ylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-10(2)13-8-12(9-17-13)14(16)15-6-4-11(3)5-7-15/h8-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAHXROUONVQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CSC(=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[5-(propan-2-yl)thiophen-3-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-acetyl-4-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4887595.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide](/img/structure/B4887613.png)

![N~2~-(3,4-dimethoxyphenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4887623.png)
![4-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4887631.png)
![4-benzyl-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B4887635.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B4887641.png)

![1,7-dimethyl-4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887668.png)

amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4887683.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4887691.png)
